3-(4-n-Propoxyphenyl)-1-propene
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Overview
Description
3-(4-n-Propoxyphenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with a propoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-n-Propoxyphenyl)-1-propene typically involves the alkylation of 4-hydroxybenzaldehyde with 1-bromopropane to form 4-n-propoxybenzaldehyde. This intermediate is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-n-Propoxyphenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(4-n-Propoxyphenyl)propane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: 3-(4-n-Propoxyphenyl)propane.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(4-n-Propoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-n-Propoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-n-Propoxyphenyl derivatives: Compounds such as 4-n-propoxyphenylacetylene and 4-n-propoxyphenylmethanol share structural similarities.
Phenylpropene derivatives: Compounds like eugenol and isoeugenol have similar propene groups attached to a phenyl ring.
Uniqueness
3-(4-n-Propoxyphenyl)-1-propene is unique due to the presence of both a propoxy group and a propene group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-prop-2-enyl-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-5-11-6-8-12(9-7-11)13-10-4-2/h3,6-9H,1,4-5,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAVFJDJSGJWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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